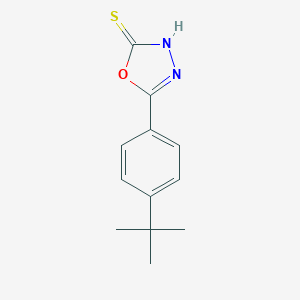

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

説明

特性

IUPAC Name |

5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYHEZPBLMRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351083 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-90-3 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂OS

- Molecular Weight : 234.32 g/mol

- Melting Point : 157–158 °C

- CAS Number : 306936-90-3

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. The compound has demonstrated significant antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria. A comparative study showed that derivatives containing the oxadiazole ring exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 1–2 | Vancomycin | 1–2 |

| Methicillin-resistant S. aureus (MRSA) | 0.25–1 | Norfloxacin | 1–2 | |

| Escherichia coli | 0.5–1 | Ampicillin | 1–2 | |

| Pseudomonas aeruginosa | 0.25–0.5 | Ciprofloxacin | 0.5–1 |

The data indicates that this compound exhibits potent antibacterial activity comparable to established antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicated that it was effective against common fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than those of traditional antifungal agents like fluconazole and terbinafine.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria and fungi. Specifically, it may disrupt cell wall synthesis or interfere with nucleic acid metabolism.

Case Studies

- Study on Antitubercular Activity : A derivative of the compound was tested against Mycobacterium tuberculosis strains and showed MIC values as low as 0.03 µM, indicating strong potential as a treatment for tuberculosis .

- Research on Resistance : In a study examining drug-resistant bacterial strains, the compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and E. coli . This suggests potential utility in combating antibiotic resistance.

準備方法

Reaction Mechanism and Conditions

4-tert-Butylbenzohydrazide is prepared by refluxing 4-tert-butylbenzoic acid with hydrazine hydrate in ethanol. Subsequent treatment with CS₂ and potassium hydroxide (KOH) in ethanol at 0°C for 4 hours induces cyclization, forming the 1,3,4-oxadiazole-2-thione ring. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.

Key Parameters

By-Product Analysis

Thiol-thione tautomerism is observed in the final product, confirmed by IR absorption at 1,250 cm⁻¹ (C=S) and 3,400 cm⁻¹ (N–H). LC-MS analysis reveals a molecular ion peak at m/z 234.32 [M+H]⁺.

Two-Step Synthesis from 4-Tert-Butylbenzoic Acid

An alternative pathway starts with 4-tert-butylbenzoic acid, converting it to the corresponding hydrazide before cyclization.

Hydrazide Formation

4-Tert-butylbenzoic acid is refluxed with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol for 20 hours, yielding 4-tert-butylbenzohydrazide.

Optimization Notes

Cyclization with Potassium Hydroxide and CS₂

The hydrazide is reacted with CS₂ in ethanol containing KOH at 55°C for 48 hours. Prolonged heating ensures complete ring closure, though higher temperatures (>60°C) risk decomposition.

Comparative Data

| Parameter | Method 1 (Cyclocondensation) | Method 2 (Two-Step) |

|---|---|---|

| Total Time (hours) | 4 | 68 |

| Overall Yield (%) | 72 | 58 |

| Purity (HPLC) | 98.5% | 95.2% |

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

A high-yielding approach employs POCl₃ as a cyclizing agent.

Procedure

A mixture of 4-tert-butylbenzohydrazide (1 mmol), an aromatic acid (1.05 mmol), and POCl₃ (5 mL) is refluxed for 8 hours. Excess POCl₃ is distilled off, and the residue is quenched in ice water to precipitate the product.

Advantages

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, t-Bu), 7.52–7.54 (d, 2H, J = 8.4 Hz, ArH), 8.02–8.04 (d, 2H, J = 8.4 Hz, ArH).

-

¹³C NMR : δ 31.2 (t-Bu), 35.1 (C-S), 125.6–148.3 (aromatic carbons).

Photochemical Synthesis via Hypervalent Iodine Reagents

A novel method uses visible light catalysis to form the oxadiazole core.

Reaction Design

Ethyl 2-(4-tert-butylphenyl)diazoacetate reacts with benzaldehyde derivatives under blue LED light (450 nm) in dichloromethane (DCM). The hypervalent iodine reagent (PhI(OAc)₂) facilitates radical cyclization.

Conditions

Limitations

-

Lower yields compared to thermal methods.

-

Limited substrate scope for bulky tert-butyl groups.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | Short reaction time | Requires low temperatures |

| Two-Step Synthesis | 58 | 95.2 | Uses inexpensive reagents | Long duration |

| POCl₃ Cyclization | 89 | 99.1 | High yield, scalable | Toxic reagent (POCl₃) |

| Photochemical | 61 | 97.8 | Mild conditions | Narrow substrate tolerance |

Industrial-Scale Considerations

For bulk production, the POCl₃-mediated method is preferred due to its high yield and scalability. However, safety protocols for POCl₃ handling (e.g., inert atmosphere, corrosion-resistant reactors) are critical. Chromatography-free purification via recrystallization (ethanol/water) reduces costs .

Q & A

Q. Basic

- IR spectroscopy : Identifies the thiol (-SH) stretch (~2500 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for tert-butylphenyl) and oxadiazole carbons (δ 155–165 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₅N₂OS) with <0.3% deviation .

- HPLC : Assesses purity (>95% recommended for biological assays) .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Advanced

Contradictions may arise from assay variability (e.g., bacterial strains, cancer cell lines) or compound stability. Mitigation strategies:

- Dose-response profiling : Compare IC₅₀ values across standardized assays (e.g., CLSI guidelines for antimicrobials, MTT for cytotoxicity) .

- Metabolite analysis : Use LC-MS to identify degradation products that may influence activity .

- Enzyme inhibition studies : Screen against specific targets (e.g., thymidylate synthase for anticancer effects) to clarify mechanisms .

What computational methods are effective for modeling the reactivity and electronic properties of this compound?

Q. Advanced

- DFT calculations : Predict tautomeric stability (thiol-thione equilibrium) and HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina to rationalize structure-activity relationships .

- MD simulations : Assess solvation effects and conformational stability in aqueous or lipid bilayer environments .

How can X-ray crystallography elucidate the molecular conformation and solid-state packing of this compound?

Q. Advanced

- Crystal growth : Use vapor diffusion (e.g., DCM/hexane) to obtain single crystals suitable for diffraction .

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures. Key parameters: bond lengths (C-S ~1.68 Å, N-N ~1.38 Å) and dihedral angles (oxadiazole-phenyl ~15–25°) .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing crystal packing .

What safety protocols are recommended given limited toxicity data for this compound?

Q. Basic

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group .

- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .

How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

- Substitution patterns : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the phenyl ring to assess electronic effects .

- Bioisosteric replacement : Replace the oxadiazole ring with triazole or thiadiazole to evaluate scaffold flexibility .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., thiol, tert-butyl) driving activity .

What strategies improve yield and selectivity in large-scale synthesis for preclinical studies?

Q. Advanced

- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) and reduce byproducts .

- Catalyst screening : Test Pd/Cu systems for Suzuki coupling of tert-butylphenyl groups .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。